![molecular formula C17H14N2O5S B2740763 N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide CAS No. 895446-70-5](/img/structure/B2740763.png)
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a chemical compound that has been studied for its potential biological applications . It is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives is achieved by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is performed under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and yield high results .Molecular Structure Analysis
The molecular structure of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is confirmed by 1H NMR, 13C NMR, and MS . For instance, N-(2-(3-nitrophenyl)-1,3-dioxoisoindolin-4-yl)acetamide (6l) has an IR (KBr) of 1731 cm-1 (strong, sharp, -HN-CO-) and 1652 cm-1 (strong, broad, -CO- of amide carbonyl group). Its 1H-NMR (DMSO d6, 500 MHz) is δ (ppm)=2.22 (s, 3H, -CH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives are carried out under catalyst-free conditions using water as a solvent . The reactions involve simple work-up and yield high results .Scientific Research Applications
- The compound’s green and eco-friendly synthesis is noteworthy. Researchers have developed a method for its preparation by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions, using water as a solvent .
- While more research is needed, these derivatives have been identified as a potential class of chemicals for further investigation as new anticancer entities .
- Phthalimide derivatives, to which this compound belongs, exhibit various pharmacological properties, including anti-inflammatory, antimycobacterial, analgesic, and anticonvulsant effects .
Synthesis and Green Chemistry
Biological Evaluation
Anticancer Potential
Pharmacological Properties
Immunomodulation and Angiogenesis Inhibition
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide interacts with the NUDT5 enzyme at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide with the NUDT5 enzyme blocks hormone signaling in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s cytotoxicity against mcf7 cells has been evaluated, with some derivatives showing significant activity .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives was performed in water as an environmentally friendly solvent . The reactions involved simple work-up with high yields . .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZJFOLFRGNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide |
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